molecular formula C10H14ClNO3 B1396809 [3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride CAS No. 1332528-53-6

[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride

Cat. No. B1396809
CAS RN: 1332528-53-6
M. Wt: 231.67 g/mol
InChI Key: GLCHOAZMEVMSPO-UHFFFAOYSA-N
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Description

“[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO3 . It has a molecular weight of 231.67 g/mol . The compound is also known by other synonyms such as “3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” and has the CAS Number: 1332528-53-6 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H13NO3.ClH/c1-12-5-8-6-13-9-3-2-7 (11)4-10 (9)14-8;/h2-4,8H,5-6,11H2,1H3;1H . This string represents the molecular structure of the compound. The Canonical SMILES for this compound is COCC1COC2=C (O1)C=C (C=C2)N.Cl . These strings can be used to generate a 2D or 3D structure of the compound.


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 231.0662210 g/mol . The topological polar surface area is 53.7 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Synthesis of Derivatives : The compound has been involved in the synthesis of various derivatives with potential therapeutic applications. For instance, a study by Bozzo et al. (2003) describes synthesizing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides and nucleophilic amines, highlighting their potential as therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

  • Anticonvulsant Activity : Arustamyan et al. (2019) conducted a study on the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid and evaluated their anticonvulsant activity (Arustamyan, Markaryan, Aghekyan, Nazaryan, Hakobyan, Paronikyan, & Minasyan, 2019).

Antimicrobial and Antibacterial Potential

properties

IUPAC Name

3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-12-5-8-6-13-9-3-2-7(11)4-10(9)14-8;/h2-4,8H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCHOAZMEVMSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Reactant of Route 2
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Reactant of Route 4
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Reactant of Route 5
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Reactant of Route 6
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride

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